(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride
CAS No.: 1586653-91-9
Cat. No.: VC7514686
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1586653-91-9 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.72 |
| IUPAC Name | 2-(3-phenylpyrrolidin-1-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H |
| Standard InChI Key | XNVXWSJIRUXEMK-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl |
Introduction
(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in pharmaceutical development.
Synthesis and Preparation
The synthesis of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride typically involves the reaction of pyrrolidine with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product. The product is then purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic medium | Carboxylic acids, Ketones |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols, Amines |
| Substitution | Halogenating agents (e.g., bromine, chlorine) | Presence of a catalyst | Halogenated derivatives |
Biological Activities and Applications
(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride has been studied for its potential biological activities, including anti-inflammatory and antimicrobial effects. Although specific data for this compound is limited, its structural characteristics suggest potential for similar effects observed in related compounds. The compound's interaction with various molecular targets, such as enzymes and receptors, can lead to diverse biological effects, making it a valuable candidate in pharmaceutical development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Reported Biological Activity |
|---|---|---|
| (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride | Pyrrolidine ring with phenyl group | Potential anti-inflammatory and antimicrobial |
| (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride | Methyl group instead of phenyl | Moderate antimicrobial activity reported |
| Pyrrolidine-2-carboxylic acid | Different functional groups | Limited data; potential for biological activity |
Research Findings and Future Directions
Research on pyrrolidine derivatives, including (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride, highlights their potential in medicinal chemistry. The discovery of related compounds with significant biological activities, such as anti-inflammatory and antiproliferative effects, underscores the importance of further investigation into this class of compounds. Future studies should focus on elucidating the specific mechanisms of action and optimizing these compounds for therapeutic applications .
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